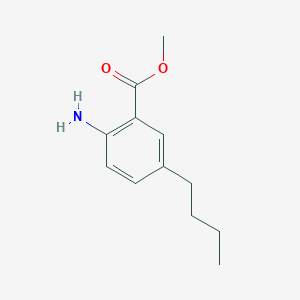

Methyl 2-amino-5-butylbenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 2-amino-5-butylbenzoate is an organic compound with the molecular formula C12H17NO2 It is a derivative of benzoic acid, where the carboxyl group is esterified with a methyl group, and the aromatic ring is substituted with an amino group at the 2-position and a butyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-amino-5-butylbenzoate can be synthesized through several methods. One common approach involves the esterification of 2-amino-5-butylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically requires refluxing the mixture to achieve the desired esterification.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations, leading to efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-amino-5-butylbenzoate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or nitric acid (HNO3) can be used as oxidizing agents.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

Substitution: Nitration can be achieved using a mixture of concentrated sulfuric acid (H2SO4) and nitric acid (HNO3).

Major Products Formed:

Oxidation: Nitro derivatives of this compound.

Reduction: Methyl 2-amino-5-butylbenzyl alcohol.

Substitution: Nitrated or halogenated derivatives of the compound.

Scientific Research Applications

Methyl 2-amino-5-butylbenzoate has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.

Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.

Industry: this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of methyl 2-amino-5-butylbenzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The ester group may undergo hydrolysis in biological systems, releasing the active benzoic acid derivative, which can interact with various enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

- Methyl 2-amino-5-methylbenzoate

- Methyl 2-amino-5-ethylbenzoate

- Methyl 2-amino-5-propylbenzoate

Comparison: Methyl 2-amino-5-butylbenzoate is unique due to the presence of the butyl group, which imparts distinct physicochemical properties compared to its methyl, ethyl, and propyl analogs. The longer alkyl chain in the butyl derivative may influence its solubility, reactivity, and interaction with biological targets, making it a valuable compound for specific applications.

Q & A

Q. Basic: What synthetic methodologies are recommended for the preparation of Methyl 2-amino-5-butylbenzoate?

Answer:

The synthesis typically involves esterification and alkylation steps. A two-step approach is common:

Esterification : React 2-amino-5-butylbenzoic acid with methanol under acid catalysis (e.g., H₂SO₄) at reflux (60–70°C) for 6–8 hours. Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate 7:3) .

Purification : Use column chromatography (silica gel, gradient elution) or recrystallization from ethanol/water. Yield optimization (>75%) requires careful control of stoichiometry and temperature .

Q. Advanced: How can NMR spectroscopy resolve structural ambiguities in this compound derivatives?

Answer:

¹H NMR :

- The butyl chain’s protons (δ 0.9–1.6 ppm) show characteristic splitting patterns.

- Aromatic protons (δ 6.5–7.5 ppm) distinguish substituent positions via coupling constants (e.g., ortho vs. para substitution).

¹³C NMR :

- Ester carbonyl (δ 165–170 ppm) and amine group (δ 35–45 ppm) confirm functional group integrity.

- Use DEPT-135 to differentiate CH₃/CH₂/CH groups in the butyl chain .

Q. Basic: What analytical techniques are suitable for purity assessment of this compound?

Answer:

- HPLC : Use a C18 column (UV detection at 254 nm) with acetonitrile/water (60:40) mobile phase. Purity >98% is achievable with retention time consistency .

- Melting Point : Compare observed mp (e.g., 120–123°C) to literature values to detect impurities .

Q. Advanced: How can researchers address discrepancies in reported bioactivity data for this compound?

Answer:

Standardized Assays : Replicate studies under controlled conditions (e.g., pH 7.4, 37°C) to minimize variability.

Meta-Analysis : Cross-reference data from independent studies (e.g., IC₅₀ values in enzyme inhibition assays) and apply statistical tools (ANOVA) to identify outliers .

Q. Basic: What safety protocols are critical when handling this compound?

Answer:

- PPE : Wear nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation.

- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Q. Advanced: What mechanistic insights can be gained from studying this compound’s stability under varying pH?

Answer:

- Acidic Conditions (pH <3) : Hydrolysis of the ester group occurs, yielding 2-amino-5-butylbenzoic acid. Monitor via LC-MS (m/z 208 for the parent compound vs. m/z 194 for the hydrolyzed product).

- Basic Conditions (pH >10) : Degradation pathways involve nucleophilic attack on the ester carbonyl. Kinetic studies (Arrhenius plots) reveal activation energies for decomposition .

Q. Basic: How to optimize solvent systems for recrystallizing this compound?

Answer:

- Solvent Screening : Test ethanol, methanol, and ethyl acetate. Ethanol/water (7:3 v/v) typically yields high-purity crystals (>99%).

- Cooling Rate : Slow cooling (0.5°C/min) minimizes inclusion of impurities .

Q. Advanced: What computational methods predict the reactivity of this compound in nucleophilic environments?

Answer:

- DFT Calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set to model electron density maps.

- LUMO localization on the ester carbonyl predicts susceptibility to nucleophilic attack.

- Molecular Dynamics : Simulate solvent effects (e.g., DMSO vs. water) on reaction pathways .

Q. Basic: How to validate the identity of this compound using mass spectrometry?

Answer:

- ESI-MS : Parent ion [M+H]⁺ at m/z 222.1 (calculated for C₁₂H₁₇NO₂).

- Fragmentation Patterns : Key fragments at m/z 164 (loss of –OCH₃) and m/z 120 (aromatic ring cleavage) confirm structure .

Q. Advanced: What strategies mitigate side reactions during functionalization of this compound?

Answer:

Protection of Amine Group : Use Boc anhydride to block the –NH₂ group before further derivatization.

Catalyst Selection : Pd/C (5% wt) in hydrogenation reactions minimizes over-reduction of the aromatic ring.

In Situ Monitoring : ReactIR tracks intermediates to abort reactions at optimal conversion .

Properties

Molecular Formula |

C12H17NO2 |

|---|---|

Molecular Weight |

207.27 g/mol |

IUPAC Name |

methyl 2-amino-5-butylbenzoate |

InChI |

InChI=1S/C12H17NO2/c1-3-4-5-9-6-7-11(13)10(8-9)12(14)15-2/h6-8H,3-5,13H2,1-2H3 |

InChI Key |

ZPMOVEOMCPUFBZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=CC(=C(C=C1)N)C(=O)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.